molecular formula C13H15N3O2 B7455362 1-Benzyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea

1-Benzyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No. B7455362
M. Wt: 245.28 g/mol
InChI Key: IGWCTGKRVNVEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMOU is a urea derivative that was first synthesized in 2004 by a group of researchers at the University of Illinois. Since then, it has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of BMOU is not fully understood. However, studies have shown that BMOU inhibits the activity of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a role in gene expression, and their inhibition by BMOU leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. CAs are enzymes that regulate pH in cells, and their inhibition by BMOU leads to the reduction of intracellular pH, which can induce apoptosis.
Biochemical and Physiological Effects:
BMOU has been shown to have various biochemical and physiological effects. In cancer cells, BMOU has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. In inflammation, BMOU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, BMOU has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of BMOU is its potential as a therapeutic agent in various diseases. However, one of the limitations of BMOU is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of BMOU and its potential side effects.

Future Directions

There are several future directions for the study of BMOU. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods for BMOU and its derivatives to improve its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of BMOU and its potential side effects.
In conclusion, BMOU is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BMOU as a therapeutic agent.

Synthesis Methods

The synthesis of BMOU involves the reaction of benzyl isocyanate with N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BMOU.

Scientific Research Applications

BMOU has been studied extensively for its potential as a therapeutic agent in various diseases. In cancer, BMOU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, BMOU has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, BMOU has been shown to protect against oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

1-benzyl-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(15-18-10)14-13(17)16(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWCTGKRVNVEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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